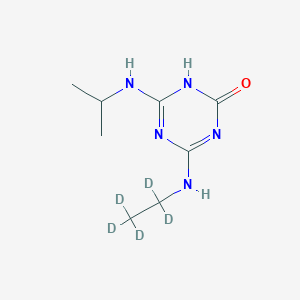
6,7-Piperazine Pixantrone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxalines, which this compound is a derivative of, has been intensively studied . Quinoxalines can be synthesized by adopting green chemistry principles . Various synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Chemical Reactions Analysis
While specific chemical reactions involving “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources, quinoxalines in general are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol” are not detailed in the available resources. The molecular weight is 323.35 g/mol.Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
A study by Shi, Zhang, and Wang (1999) explored the thermolysis of carbodiimides leading to the formation of compounds like 2-(phenylamino)quinoline and 6H-indolo[2,3-b]quinoline. This process involves biradical pathways and intramolecular Diels-Alder reactions, showcasing the compound's potential in synthetic organic chemistry and the formation of complex heterocyclic structures (Shi, Zhang, & Wang, 1999).
Reaction with Nucleophilic Reagents
Badr et al. (1983) examined how 2-chloro-3-methylquinoxaline reacts with aromatic amines and other nucleophiles, forming various quinoxaline derivatives. Such reactions are fundamental in medicinal chemistry for the development of novel therapeutic agents (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
Antiviral and Interferon Inducing Ability
Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and assessed their cytotoxicity, antiviral activity, and interferon-inducing ability. The study highlighted the compounds' potential as low-toxicity, potent interferon inducers and antivirals, with specific derivatives showing significant activity (Shibinskaya, Lyakhov, Mazepa, Andronati, Turov, Zholobak, & Spivak, 2010).
Binding Properties and Chemosensor Applications
Abel, Averin, and Beletskaya (2016) synthesized dioxa- and trioxadiazamacrocycles incorporating quinoline moieties and explored their binding properties with metal cations. This research provides insights into the application of such compounds in the development of selective fluorescent and colorimetric chemosensors, particularly for Cu(II) detection (Abel, Averin, & Beletskaya, 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds often target dna or specific proteins within cells
Mode of Action
6,7-PiperazinePixantrone is believed to interact with its targets through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the DNA structure and interfering with processes such as replication and transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Dna intercalators often affect pathways related to dna replication and repair, transcription, and cell division . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of 6,7-PiperazinePixantrone’s action are likely to include disruption of DNA structure, interference with DNA replication and transcription, and induction of cell death . These effects are typically more pronounced in rapidly dividing cells, which is why compounds like 6,7-PiperazinePixantrone are often used as anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 6,7-PiperazinePixantrone. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of 6,7-PiperazinePixantrone and similar compounds.
Biochemische Analyse
Biochemical Properties
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and alter cellular responses . Additionally, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Moreover, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases and other regulatory enzymes . This inhibition can disrupt normal cellular processes and lead to altered cell function. Additionally, this compound can bind to nucleic acids, affecting the transcription and translation processes . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol vary with different dosages. At low doses, this compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . This interaction can influence the metabolic flux and alter the levels of specific metabolites within the cell . Additionally, this compound can affect the synthesis and degradation of nucleotides, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For instance, this compound has been shown to accumulate in the nucleus, where it can interact with DNA and RNA . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol is critical for its activity and function. This compound is primarily localized in the nucleus, where it can interact with nucleic acids and regulatory proteins . Additionally, it may be targeted to other organelles, such as the mitochondria, through specific targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)17(24)10-8-19-3-1-9(10)16(14)23/h1,3,7-8,20,23-24H,2,4-6,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJICVIMVLABIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=CN=C4)C(=C32)O)O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)







![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)


![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)
